molecular formula C15H13N3O3S2 B14993565 6,7-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

6,7-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14993565
M. Wt: 347.4 g/mol
InChI Key: NJJZBDLPLXEGQL-UHFFFAOYSA-N
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Description

6,7-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene core, a thiadiazole ring, and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the chromene ring can be reduced to form the corresponding alcohol.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

6,7-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as phosphoinositide 3-kinase (PI3K) and casein kinase 2 (CK2), which play crucial roles in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the chromene core, thiadiazole ring, and carboxamide group in 6,7-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H13N3O3S2

Molecular Weight

347.4 g/mol

IUPAC Name

6,7-dimethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C15H13N3O3S2/c1-7-4-9-10(19)6-12(21-11(9)5-8(7)2)13(20)16-14-17-18-15(22-3)23-14/h4-6H,1-3H3,(H,16,17,20)

InChI Key

NJJZBDLPLXEGQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=NN=C(S3)SC

Origin of Product

United States

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